Rap1A Processing Inhibition: GGTI-286 vs. FTI-277
In whole NIH3T3 cells, GGTI-286 (the methyl ester prodrug of GGTI-287) demonstrated 25-fold greater potency in inhibiting the processing of the geranylgeranylated protein Rap1A compared to FTI-277, the corresponding methyl ester prodrug of the farnesyltransferase inhibitor FTI-276 [1]. This direct comparison establishes GGTI-286's superior cellular activity against the GGTase I substrate Rap1A relative to an FTase-targeting prodrug control.
| Evidence Dimension | Inhibition of Rap1A processing in whole cells (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 μM |
| Comparator Or Baseline | FTI-277 (FTase inhibitor prodrug): IC50 = 50 μM |
| Quantified Difference | 25-fold lower IC50 (GGTI-286 is 25× more potent) |
| Conditions | NIH3T3 whole-cell assay, processing of geranylgeranylated Rap1A |
Why This Matters
This direct 25-fold potency differential against the GGTase I substrate Rap1A provides a clear, quantifiable benchmark for selecting GGTI-286 over FTase inhibitors in experiments requiring specific inhibition of geranylgeranylation.
- [1] Lerner EC, Qian Y, Blaskovich MA, Fossum RD, Vogt A, Sun J, Cox AD, Der CJ, Hamilton AD, Sebti SM. Disruption of oncogenic K-Ras4B processing and signaling by a potent geranylgeranyltransferase I inhibitor. J Biol Chem. 1995 Nov 10;270(45):26770-3. View Source
